3,4-Dihydro-6-methoxy-2,2-dimethyl-2H-1-benzopyran-4-ol

Vue d'ensemble

Description

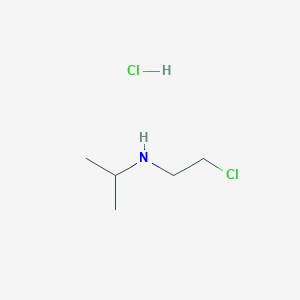

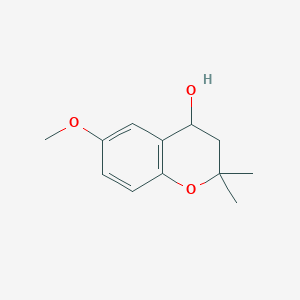

“3,4-Dihydro-6-methoxy-2,2-dimethyl-2H-1-benzopyran-4-ol” is a 1-benzopyran . The IUPAC name for this compound is 6-methoxy-2,2-dimethyl-3,4-dihydrochromen-4-ol .

Molecular Structure Analysis

The molecular formula of this compound is C12H16O3 . The InChI string is InChI=1S/C12H16O3/c1-12(2)7-10(13)9-6-8(14-3)4-5-11(9)15-12/h4-6,10,13H,7H2,1-3H3 . The canonical SMILES representation is CC1(CC(C2=C(O1)C=CC(=C2)OC)O)C .Physical And Chemical Properties Analysis

The molecular weight of this compound is 208.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass is 208.109944368 g/mol , and the monoisotopic mass is also 208.109944368 g/mol . The topological polar surface area is 38.7 Ų , and it has a heavy atom count of 15 .Applications De Recherche Scientifique

Biotransformation in Liver Microsomes

3,4-Dihydro-6-methoxy-2,2-dimethyl-2H-1-benzopyran-4-ol undergoes significant biotransformation in rat liver microsomes. This process involves the formation of several metabolites, including quinones, hydroquinones, and catechols. These metabolites play a role in lipid peroxidation inhibition and nitric oxide scavenging, highlighting the compound's potential in antitumoral therapy (Yenes, Commandeur, Vermeulen, & Messeguer, 2004).

Vasodilatory Activity

Certain derivatives of this compound, specifically those modified at various positions of the benzopyran ring, have been found to exhibit selective coronary vasodilation. This feature is crucial for potential applications in treating hypertension and related cardiovascular conditions (Cho et al., 1996).

Role in Synthesis of Chiral Compounds

The compound plays a role in the asymmetric synthesis of chiral benzopyrans. Such chiral compounds have significant applications in various fields of chemistry and medicine, highlighting the versatility of this compound as a starting material for enantioselective synthesis (Burgard, Lang, & Gerlach, 1999).

Intermediate in Synthesis of Dopamine Receptor Agonists

It serves as an important intermediate in the synthesis of dopamine D3 receptor selective agonists. This highlights its importance in the development of targeted therapies for neurological disorders (Jin, 2006).

Application in Potassium Channel Activation

This compound and its derivatives have been synthesized and tested as potassium channel activators. These activators have significant implications in treating various diseases, including cardiovascular disorders (Thompson, Doggrell, & Hoberg, 2003).

Antihypertensive Activity

Various derivatives of this compound have been shown to possess significant antihypertensive activity. These findings underscore the potential utility of these compounds in developing new treatments for hypertension (Evans et al., 1983).

Mécanisme D'action

Target of Action

The primary targets of 6-Methoxy-2,2-dimethylchroman-4-ol are reactive oxygen species (ROS) and reactive nitrogen species (RNS) . These are highly reactive molecules that can cause damage to cells and tissues and are responsible for several mechanisms that trigger skin aging .

Mode of Action

6-Methoxy-2,2-dimethylchroman-4-ol acts as a dual scavenger for both ROS and RNS . It inhibits lipid peroxidation reactions caused by peroxynitrite anions . This compound also prevents damage to skin cells caused by peroxynitrite anions and nitric oxide .

Biochemical Pathways

The compound’s action on ROS and RNS affects the biochemical pathways related to oxidative stress and inflammation . By scavenging these reactive species, it helps to maintain the balance of oxidative and antioxidative reactions in the body, thereby preventing cellular damage and inflammation .

Pharmacokinetics

Like other chromanone analogs, it is expected to have good bioavailability . More research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the prevention of cellular damage caused by ROS and RNS . It also inhibits lipid peroxidation reactions, thereby preventing further oxidative damage . This leads to a reduction in inflammation and other symptoms associated with oxidative stress .

Action Environment

Environmental factors such as exposure to UV rays can increase the production of ROS and RNS, thereby increasing oxidative stress . 6-Methoxy-2,2-dimethylchroman-4-ol, by inhibiting the production of these reactive species, can help to mitigate the harmful effects of environmental stressors .

Analyse Biochimique

Biochemical Properties

3,4-Dihydro-6-methoxy-2,2-dimethyl-2H-1-benzopyran-4-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to interact with reactive oxygen species (ROS) and reactive nitrogen species (RNS), acting as a scavenger for these harmful molecules . This interaction helps in preventing oxidative stress and cellular damage. Additionally, this compound inhibits lipid peroxidation, which is a process that can lead to cell membrane damage .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to protect skin cells from damage caused by ultraviolet (UV) radiation and pollution by scavenging ROS and RNS . This compound also influences cell signaling pathways by modulating the activity of certain enzymes involved in these pathways. Furthermore, this compound affects gene expression by regulating the transcription of genes associated with oxidative stress response .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and neutralizes ROS and RNS, thereby preventing these reactive species from causing cellular damage . Additionally, this compound inhibits the activity of enzymes involved in lipid peroxidation, such as lipoxygenases, which further contributes to its protective effects . The regulation of gene expression by this compound involves the activation of transcription factors that control the expression of antioxidant genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained protection against oxidative stress and maintenance of cellular homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, it exhibits protective effects against oxidative stress and inflammation . At high doses, there may be potential toxic effects, including disruption of cellular metabolism and induction of apoptosis . It is crucial to determine the optimal dosage to maximize the beneficial effects while minimizing any adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and detoxification . The compound is also known to influence metabolic flux by modulating the levels of certain metabolites involved in oxidative stress response . These interactions highlight the compound’s role in maintaining cellular redox balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . It is efficiently taken up by cells and distributed to various cellular compartments, where it exerts its protective effects . The compound’s localization within cells is crucial for its function, as it needs to be present in areas where ROS and RNS are generated.

Subcellular Localization

This compound is primarily localized in the cytoplasm and mitochondria of cells . Its presence in these subcellular compartments allows it to effectively scavenge ROS and RNS, thereby protecting cellular components from oxidative damage . The compound’s subcellular localization is regulated by specific targeting signals and post-translational modifications that direct it to the appropriate compartments .

Propriétés

IUPAC Name |

6-methoxy-2,2-dimethyl-3,4-dihydrochromen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2)7-10(13)9-6-8(14-3)4-5-11(9)15-12/h4-6,10,13H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDIMNNYYGBSQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=C(O1)C=CC(=C2)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901205264 | |

| Record name | 3,4-Dihydro-6-methoxy-2,2-dimethyl-2H-1-benzopyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901205264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65383-71-3 | |

| Record name | 3,4-Dihydro-6-methoxy-2,2-dimethyl-2H-1-benzopyran-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65383-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-6-methoxy-2,2-dimethyl-2H-1-benzopyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901205264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dihydro-6-methoxy-2,2-dimethyl-2H-1-benzopyran-4-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Hydroxyphenyl)methyl]piperidin-4-ol](/img/structure/B1371752.png)

![2-chloro-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1371753.png)

![1-ethyl-N-[(4-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B1371757.png)

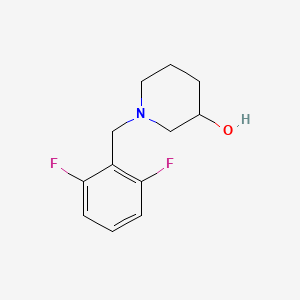

![1-[(3,4-Difluorophenyl)methyl]piperidin-4-ol](/img/structure/B1371761.png)

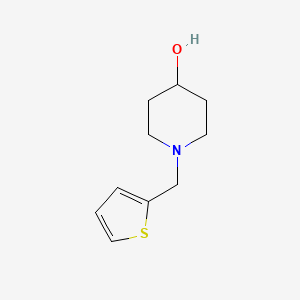

![{1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanol](/img/structure/B1371763.png)

![{1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1371770.png)

![N-[(3-bromophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1371771.png)

![1-ethyl-N-[(oxolan-2-yl)methyl]piperidin-4-amine](/img/structure/B1371772.png)